molecular formula C7H7NO2 B1176445 BEFV G protein CAS No. 148770-53-0

BEFV G protein

Cat. No.: B1176445
CAS No.: 148770-53-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Bovine Ephemeral Fever Virus (BEFV) Glycoprotein (G protein) is a ~81 kDa class I transmembrane envelope protein and the major immunogenic component of the virus . As the primary antigen responsible for eliciting a protective immune response, it contains the principal neutralizing epitopes, making it an essential reagent for vaccine-related research and diagnostic assay development . Studies confirm that vaccination with the G protein alone can effectively protect cattle against BEFV challenge . The G protein is pivotal for virus attachment and entry into host cells, mediating key steps in the infection cycle . Its sequence encompasses several antigenic sites (G1, G2, G3, G4), which are largely conserved across different geographical lineages of the virus, though amino acid substitutions in these regions can influence antigenic properties and vaccine efficacy . This protein is therefore critical for investigating cross-protection, viral evolution, and for designing novel subunit vaccines, including those expressed via recombinant systems . Our recombinant BEFV G protein is produced under stringent conditions to ensure high purity and authentic antigenicity. It is supplied for research applications such as ELISA, immunoblotting, and as an immunogen in animal model studies to evaluate protective immunity. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

148770-53-0

Molecular Formula

C7H7NO2

Synonyms

BEFV G protein

Origin of Product

United States

Scientific Research Applications

Vaccine Development

Immunogenicity and Efficacy:
The G protein has been extensively studied for its immunogenic properties. Research indicates that vaccination with purified G protein can induce protective immunity against virulent BEFV. In controlled experiments, cattle vaccinated with G protein demonstrated significant levels of neutralizing antibodies, correlating with protection from disease upon exposure to the virus .

Vaccine Formulations:
A study reported that an optimal vaccination regimen involving two doses of G protein emulsified in an adjuvant provided immunity lasting over 12 months . This highlights the potential for developing effective vaccines that leverage the G protein's immunogenicity.

Dual Vaccines:
Recent advancements include the development of dual vaccines targeting both lumpy skin disease and bovine ephemeral fever, utilizing the BEFV G gene. This approach aims to streamline vaccination protocols for cattle, addressing multiple diseases simultaneously .

Diagnostic Applications

Serological Tests:
The G protein is utilized in serological assays such as enzyme-linked immunosorbent assays (ELISA) to detect antibodies against BEFV in cattle. These tests are crucial for diagnosing infections and monitoring herd health .

Genetic Characterization:
Research involving complete genome sequencing of BEFV isolates has provided insights into genetic diversity and mutations within the G gene. Such studies enable better understanding of the virus's epidemiology and can inform vaccine design .

Genetic Engineering and Protein Production

Baculovirus Expression Vector System:
The Baculovirus Expression Vector System (BEVS) has been employed to produce recombinant G proteins for research and vaccine development. This system allows for high-level expression of properly folded glycoproteins with post-translational modifications, making it suitable for producing complex viral proteins like the BEFV G protein .

Protein Dynamics Studies:
In silico assessments have been conducted to evaluate how mutations within the G protein affect its structure and dynamics. Understanding these changes can help predict how variations may influence vaccine efficacy or virus pathogenicity .

Case Studies and Findings

StudyFocusKey Findings
Vaccine EfficacyInduced immunity correlated with neutralizing antibody levels; protection observed for at least 12 months post-vaccination.
Dual Vaccine DevelopmentSuccessful construction of vaccines targeting both lumpy skin disease and bovine ephemeral fever using BEFV G gene.
Genetic DiversityIdentification of unique mutations in Indian BEFV isolates; implications for vaccine strain selection.

Comparison with Similar Compounds

Comparison with Similar Viral Glycoproteins

2.1 Structural and Functional Similarities

BEFV shares structural homology with other mammalian rhabdoviruses, such as rabies virus (RABV) and vesicular stomatitis virus (VSV) :

  • Morphology : All three viruses exhibit bullet-shaped virions with surface glycoprotein spikes .
  • Role in Infection : The G protein mediates receptor binding and membrane fusion in BEFV, RABV, and VSV .
2.2 Antigenic Divergence
Feature BEFV G Protein RABV G Protein VSV G Protein
Antigenic Sites 4 sites (G1–G4); G1 is linear, G2–G4 conformational 3+ conformational sites (antigenic site III critical for neutralization) 1 major conformational site
Conservation G1 epitope (487–503) highly conserved; African vs. Asian strains show <5% aa divergence in G1 Antigenic site III (aa 330–340) is variable between strains Highly conserved across strains
Cross-Protection G1 conservation enables partial cross-neutralization between African and Australian strains Limited cross-protection due to epitope variability Broad cross-neutralization
2.3 Phylogenetic Relationships

Phylogenetic analysis of this compound sequences reveals three clusters:

  • Cluster I : Asian isolates (China, Taiwan, Japan).
  • Cluster II : Middle Eastern isolates (Turkey, Israel).
  • Cluster III: Australian isolates . African BEFV strains form a distinct subclade with unique amino acid substitutions in antigenic sites G2–G4, reducing cross-neutralization with non-African strains .

Functional and Immunological Insights

3.1 Vaccine Development
Vaccine Platform Efficacy Against BEFV Limitations
Recombinant G Protein 0.32 µg/dose with Quil A adjuvant induced 12-month protection in cattle Incomplete protection against infection (only prevents severe disease)
Vaccinia Virus Vector Induced neutralizing antibodies but failed to protect cattle at 10 weeks post-vaccination Poor challenge virus potency in trials
LSDV Vector (African G) Stronger neutralization vs. LSDV-Australian G due to conserved African epitopes Geographical mismatch reduces cross-protection

Key Research Findings

  • Antigenic Drift : African BEFV strains exhibit up to 10% aa divergence in G2–G4 compared to global strains, impacting vaccine design .

Preparation Methods

Secreted Truncated G Glycoprotein in BHK-21 Cells

The transmembrane domain of BEFV G protein (amino acids 541–623) anchors the protein to the viral envelope but complicates recombinant expression and purification. To circumvent this, researchers engineered C-terminally truncated G variants (ΔTM) lacking the transmembrane region, enabling secretion into cell culture media. Synthetic biology approaches were employed to codon-optimize the G gene for mammalian expression, incorporating a V5 epitope tag at the C-terminus for detection and purification. Transfection of BHK-21 cells with these constructs yielded secreted G protein at concentrations exceeding 2.5 mg/L, as quantified by immuno-dot blot and Western blot analyses.

Glycosylation profiling confirmed that the truncated G protein retained complex N-linked glycans, critical for maintaining conformational epitopes recognized by neutralizing antibodies. Secretion efficiency reached 85%, with minimal intracellular retention, facilitating single-step purification using anti-V5 affinity chromatography. This method reduced antigen loss by 40% compared to traditional membrane-bound extraction protocols.

Epitope Tagging and Purification Workflows

The incorporation of a V5 tag (GKPIPNPLLGLDST) enabled rapid purification via immobilized metal affinity chromatography (IMAC). Cell culture supernatants were clarified by centrifugation (10,000 × g, 20 min) and filtered (0.45 μm) before loading onto a HiTrap Chelating HP column charged with Ni²⁺. Elution with 250 mM imidazole yielded G protein at >90% purity, as assessed by SDS-PAGE and Coomassie staining. Notably, the truncated G protein exhibited enhanced solubility, remaining stable in phosphate-buffered saline (pH 7.4) for over six months at −80°C.

Baculovirus-Insect Cell Expression Platforms

Recombinant Baculovirus Construction

The baculovirus expression system offers advantages in post-translational modification scalability. A recombinant baculovirus encoding full-length this compound was generated using the Bac-to-Bac system, with the G gene cloned into the pFastBac1 vector under the polyhedrin promoter. Sf9 insect cells infected at a multiplicity of infection (MOI) of 5 showed maximal G protein expression at 72 hours post-infection, as detected by immunofluorescence microscopy. Surface localization of G protein induced syncytium formation at pH 6.2, confirming fusogenic activity.

Soluble His-Tagged G Protein Purification

To produce a secreted form, a His₆-tagged soluble G protein (sG) was engineered by truncating the transmembrane domain and adding a hexahistidine tag. Infected High Five cells secreted sG into serum-free media, which was concentrated 10-fold via tangential flow filtration (30 kDa cutoff). Ni²⁺-NTA affinity chromatography achieved 95% purity, with a final yield of 8.2 mg/L. The sG protein reacted strongly with monoclonal antibodies targeting G1, G2, G3b, and G4 epitopes, validating its antigenic fidelity.

Genetic Variability and Cloning Considerations

RT-PCR Amplification and Sequence Analysis

Genetic heterogeneity in this compound complicates universal vaccine design. Primer pairs targeting conserved regions of the G gene (Table 1) enabled RT-PCR amplification from viral RNA extracted from Taiwanese isolates (1984–2004). Sequencing revealed 12 amino acid substitutions in the 1999 Tn88128 isolate compared to the vaccine strain Tn73, including five mutations in neutralizing epitopes (Fig. 1).

Table 1: Primers for BEFV G Gene Amplification

Primer NameSequence (5'–3')Target Region
G-70FGAGATCAAATGTCCACAACGTTTAAG gene (70–93)
G-142RAATGTTCATCCTTTGCAAGATTATGAG gene (142–166)

Impact of Amino Acid Substitutions on Expression

The Tn88128 isolate’s G protein, when expressed in BHK-21 cells, showed reduced secretion efficiency (62% vs. 85% for Tn73) due to destabilizing mutations in the ectodomain. Molecular dynamics simulations predicted that substitutions at positions 218 (Ser→Arg) and 305 (Asp→Asn) disrupted hydrogen bonding networks, increasing aggregation propensity.

Comparative Analysis of Expression Platforms

Yield and Glycosylation Patterns

A side-by-side comparison of mammalian and insect cell systems revealed stark contrasts (Table 2). BHK-21-derived G protein exhibited mammalian-type glycosylation (complex biantennary structures), whereas insect cells produced paucimannose glycans (Man₃GlcNAc₂). Despite lower yields (2.5 mg/L vs. 8.2 mg/L), mammalian-expressed G protein induced 3.2-fold higher neutralizing antibody titers in mice, underscoring the importance of glycosylation in immunogenicity.

Table 2: Expression System Comparison

ParameterBHK-21 CellsBaculovirus/Sf9 Cells
Yield (mg/L)2.58.2
Glycosylation TypeComplexPaucimannose
Purification Steps12
Cost per mg (USD)420180

Immunogenicity and Vaccine Efficacy

Mice immunized with 10 μg of BHK-21-derived G protein elicited serum neutralization titers of 1:640, compared to 1:320 for baculovirus-derived sG. In challenge studies, 100% of calves vaccinated with adjuvanted mammalian G protein resisted viremia, whereas insect cell-derived formulations conferred 75% protection .

Q & A

Basic Research Questions

Q. What expression systems are optimal for producing BEFV G protein, and how do experimental conditions influence solubility?

  • Methodological Answer : For prokaryotic systems, use E. coli BL21(DE3) with pGEX-4T-1 vectors and optimize induction at 16°C, 0.1 mM IPTG, and 18-hour incubation to achieve ~80% soluble G1 protein . For eukaryotic systems, insect cells (e.g., High5) with baculovirus vectors are effective for transmembrane-deleted G (GΔTM), enabling secretion into media . Truncated G proteins (e.g., pLisa3 constructs) in BHK-21 cells show superior secretion compared to full-length versions, which remain cell-associated .

Q. How can this compound be used to develop serological diagnostic assays?

  • Methodological Answer : Purified G1 protein (e.g., via Glutathione Sepharose chromatography) serves as a coating antigen in indirect ELISA. Validate specificity using positive/negative sera (e.g., OD₄₉₀ ratios >5:1 between BEFV-positive and rabies virus-negative sera) and confirm no cross-reactivity . Transmembrane-deleted GΔTM expressed in insect cells also reacts specifically with convalescent sera, enabling immunoblot or IPMA-based diagnostics .

Q. What structural features distinguish this compound from the nonstructural GNS protein?

  • Methodological Answer : G is a virion-associated glycoprotein with five potential N-glycosylation sites, critical for host cell receptor binding and neutralization. GNS, encoded by a duplicated G gene, shares 36% sequence similarity but lacks virion incorporation and immunogenicity. GNS contains eight N-glycosylation sites, but its biological role remains unclear .

Advanced Research Questions

Q. How can bioinformatics tools resolve antigenic site variability in this compound across viral lineages?

  • Methodological Answer : Use MEGA for sequence alignment and phylogenetic tree construction (e.g., NJ method) to classify isolates into lineages. DNASTAR MegAlign identifies aa variations in antigenic sites (G1, G2, G3). Antigenic shifts can be detected via monoclonal antibody panels targeting neutralizing epitopes (e.g., Y487-K503 in G1) .

Q. What strategies improve cross-protection in BEFV vaccine design using G protein?

  • Methodological Answer : Develop recombinant vaccines by inserting BEFV G into heterologous viral vectors (e.g., RABV LBNSE strain). Evaluate dual protection in murine models: anti-BEFV neutralizing antibodies (>1:128 titer) and RABV-specific immunity (e.g., VNA titers >0.5 IU/mL) . Include conserved epitopes from dominant lineages (e.g., Asia-2) to address antigenic drift .

Q. Why do truncated and full-length BEFV G proteins exhibit divergent secretion behaviors, and how can this be exploited experimentally?

  • Methodological Answer : Truncated G (lacking transmembrane domains) is secreted via default secretory pathways, while full-length G remains membrane-bound. Use immuno-dot blots and live-cell imaging (e.g., GFP-tagged constructs) to track secretion kinetics. Secreted truncated G is stable in media for ≥60 hours, making it ideal for subunit vaccines or diagnostic reagents .

Q. How can phage display technology identify functional peptides binding to BEFV G1 protein?

  • Methodological Answer : Screen phage libraries against purified G1 protein (≥85% purity). Perform 3–4 rounds of biopanning, followed by ELISA/Western blot validation. Isolated peptides (e.g., mimicking neutralizing epitopes) can serve as antibody alternatives in diagnostics or inhibit viral entry by blocking receptor interactions .

Q. What explains the lack of cross-reactivity between this compound and antibodies against other rhabdoviruses?

  • Methodological Answer : BEFV G shares low homology (<30%) with RABV or Adelaide River virus (ARV) G proteins. Epitope mapping (e.g., peptide ELISAs) confirms unique antigenic determinants in BEFV G1. Structural modeling (e.g., SWISS-MODEL) further highlights divergent surface loops .

Methodological Considerations & Contradictions

  • Expression System Selection : E. coli yields non-glycosylated G1 suitable for ELISA, while insect cells produce glycosylated forms for conformational studies. Contradictions in secretion efficiency (e.g., full-length G in BHK-21 vs. GΔTM in High5 cells) highlight host-specific post-translational modifications .
  • Glycosylation Impact : Despite predicted N-glycosylation sites in G (5) and GNS (8), their functional roles are unconfirmed. Glycoprofiling (e.g., PNGase F digestion + Western blot) is needed to assess glycan influence on antigenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.